molecular formula C12H10BrNO3 B1505429 Ethyl 7-bromo-3,4-dihydro-4-oxoquinoline-3-carboxylate CAS No. 1116339-64-0

Ethyl 7-bromo-3,4-dihydro-4-oxoquinoline-3-carboxylate

Cat. No.: B1505429
CAS No.: 1116339-64-0
M. Wt: 296.12 g/mol
InChI Key: OOWIZVACVOLBBY-UHFFFAOYSA-N
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Description

Structural and Functional Significance of Quinoline-Based Compounds in Medicinal Chemistry

Quinoline, characterized as a nitrogen-containing heterocyclic molecule with the molecular formula carbon-9 hydrogen-7 nitrogen, has emerged as an important scaffold in medicinal chemistry due to its diverse pharmacological effects. The fundamental quinoline structure consists of a double-ring system composed of a benzene ring fused to a pyridine ring at two adjacent carbon atoms, with the benzene ring containing six carbon atoms and the pyridine ring containing five carbon atoms and one nitrogen atom. This unique architectural framework provides exceptional versatility for chemical modification and biological activity optimization.

The pharmaceutical significance of quinoline derivatives extends across multiple therapeutic areas, with documented activities including antibacterial, antiviral, anti-cancer, anti-inflammatory, antioxidant, and anticonvulsant effects. The quinoline nucleus's unique chemical structure and flexibility of substituents provide a vital component in drug discovery research, enabling the development of compounds with enhanced potency, selectivity, and pharmacokinetic properties. Quinoline compounds are widely used as parental compounds to synthesize molecules with medical benefits, especially with anti-malarial and anti-microbial activities, and certain quinoline-based compounds also show effective anticancer activity.

The 4-oxoquinoline series, to which this compound belongs, represents a particularly important subclass of quinoline derivatives. These compounds are characterized by the presence of a carbonyl group at the carbon-4 position, which significantly influences their electronic properties and biological activities. The 4-quinolones are a well-known group of chemotherapeutics with a broad spectrum of activities based on inhibition of the enzyme bacterial topoisomerase II and topoisomerase IV in Gram-positive species, thus inhibiting tertiary negative supercoiling of bacterial deoxyribonucleic acid.

Quinoline Derivative Class Primary Biological Activity Mechanism of Action
4-Oxoquinolines Antibacterial Topoisomerase inhibition
8-Hydroxyquinolines Antimalarial Metal chelation
Fluoroquinolines Broad-spectrum antibacterial Deoxyribonucleic acid gyrase inhibition
Quinoline-3-carboxamides Anticancer Multiple target inhibition

Positional Isomerism and Substituent Effects in 3,4-Dihydro-4-Oxoquinoline Scaffolds

The 3,4-dihydro-4-oxoquinoline framework presents unique structural characteristics that distinguish it from other quinoline derivatives, particularly in terms of its reduced aromatic character and enhanced flexibility. The presence of the 3,4-dihydro system creates a partially saturated heterocycle that maintains the essential quinoline pharmacophore while introducing conformational flexibility that can enhance binding interactions with biological targets. These dihydroquinolines are rapidly oxidized in air to the quinoline or undergo disproportionation by trace acids to give a mixture of the quinoline and tetrahydroquinoline forms.

The carbon-3 position in 4-oxoquinoline derivatives holds particular significance for biological activity modulation. Research has demonstrated that substitution at this position with carboxylic acid derivatives, particularly carboxylates and carboxamides, substantially enhances antimicrobial and anticancer activities. The 4-oxoquinoline-3-carboxamide derivatives have been specifically identified as novel anticancer agents, with certain derivatives exhibiting significant cytotoxic activity against gastric cancer cell lines while maintaining selectivity over normal cell lines.

Positional isomerism in quinoline derivatives significantly affects their pharmacological properties, with different substitution patterns leading to distinct biological activities. The quinoline motif can be synthesized using a variety of classical synthetic methods, with substituted aniline being used as a reactant to achieve derivatives that can be further functionalized at strategic positions. The structural flexibility of the 3,4-dihydro-4-oxoquinoline system allows for diverse chemical modifications that can fine-tune pharmacological properties.

Position Substituent Effect Biological Impact
Carbon-3 Carboxylate groups Enhanced antimicrobial activity
Carbon-4 Oxo functionality Topoisomerase binding
Carbon-7 Halogen substitution Improved potency and selectivity
Nitrogen-1 Alkyl groups Modified pharmacokinetics

Rationale for Bromination at C7 Position: Electronic and Steric Considerations

The strategic placement of bromine at the carbon-7 position in this compound reflects sophisticated understanding of structure-activity relationships in quinoline chemistry. Bromination at this position provides multiple advantages including enhanced electronic properties, improved binding affinity, and favorable steric interactions with biological targets. The features of the bromination reaction in the series of 3-substituted 2-methylquinolin-4-ones have been studied, revealing that depending on the nature of the substituent in position carbon-3 of quinolone, bromination can occur at different positions of the heterocycle.

Halogen substitution, particularly with bromine, influences electrophilic aromatic substitution reactions through both inductive and resonance effects. Bromobenzene-containing compounds typically react at slower rates than unsubstituted benzene due to the inductively withdrawing nature of bromine, but the bromine substituent can stabilize intermediate products through resonance donation. In quinoline systems, the bromine at carbon-7 acts as an ortho/para director, influencing the reactivity patterns and providing opportunities for further synthetic elaboration.

The carbon-7 position in quinoline derivatives has been extensively studied for its impact on biological activity. A series of carbon-7 thio-substituted 1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids were prepared and tested for their antibacterial activity, with structure-activity relationships indicating that specific substituents at this position significantly enhance in vitro antibacterial activity. The carbon-7 position provides an optimal balance between steric accessibility and electronic influence on the quinoline core.

Steric effects play a crucial role in determining the biological activity of quinoline derivatives. The bromine substituent at carbon-7 provides sufficient steric bulk to influence binding interactions while maintaining accessibility for metabolic processes. Research on electrophilic aromatic substitution has demonstrated that substituent size significantly affects reaction patterns, with larger substituents favoring para over ortho substitution due to steric hindrance. In the context of quinoline derivatives, the carbon-7 position offers an ideal compromise between steric influence and synthetic accessibility.

Electronic Effect Impact on Quinoline System Biological Consequence
Inductive withdrawal Reduces electron density Enhanced binding affinity
Resonance stabilization Stabilizes charged intermediates Improved metabolic stability
Steric hindrance Controls binding orientation Enhanced selectivity
Halogen bonding Creates additional interactions Increased potency

Properties

IUPAC Name

ethyl 7-bromo-4-oxo-3H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWIZVACVOLBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C=NC2=C(C1=O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705231
Record name Ethyl 7-bromo-4-oxo-3,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116339-64-0
Record name Ethyl 7-bromo-4-oxo-3,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Ethyl 7-bromo-3,4-dihydro-4-oxoquinoline-3-carboxylate is utilized in various scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is explored for its therapeutic potential in drug discovery and development, particularly in the treatment of infectious diseases and cancer.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 7-bromo-3,4-dihydro-4-oxoquinoline-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may bind to specific enzymes or receptors, leading to biological effects.

  • Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-3-carboxylate derivatives exhibit diverse biological and chemical properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of Ethyl 7-bromo-3,4-dihydro-4-oxoquinoline-3-carboxylate with structurally analogous compounds:

Structural Modifications and Reactivity

Compound Name Substituents Key Features Reactivity/Biological Activity
This compound Br (C7), O=C-OEt (C3), O=C (C4) Bromine at C7 enables nucleophilic substitution (e.g., Suzuki coupling) . Intermediate for α6-GABAAR ligands ; potential antimicrobial activity inferred from analogs .
Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate Cl (C7), F (C6), O=C-OEt (C3) Chlorine and fluorine enhance electron-withdrawing effects; used in fluoroquinolone antibiotics . Higher antimicrobial activity compared to non-fluorinated analogs due to increased membrane penetration .
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS: 35975-57-6) Br (C8), OH (C4), O=C-OEt (C3) Bromine at C8 alters steric interactions; hydroxyl at C4 improves solubility. Positional isomerism reduces reactivity at C7; limited utility in cross-coupling reactions .
Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate F (C6, C7, C8), Et (N1), O=C-OEt (C3) Trifluoro substitution enhances antibacterial potency; ethyl at N1 reduces renal toxicity. Broad-spectrum antibacterial activity; used in third-generation fluoroquinolones .
Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate OMe (C7), O=C-OEt (C3) Methoxy group at C7 increases electron density, reducing electrophilic substitution. Lower reactivity compared to brominated analogs; used in photodynamic therapy studies .

Physicochemical Properties

  • Solubility: Hydroxyl or carboxylate groups (e.g., in 4-hydroxyquinoline-3-carboxylates) improve aqueous solubility, whereas bromine or trifluoromethyl groups enhance lipid solubility .
  • Stability: Brominated quinolines are more stable under acidic conditions compared to nitro-substituted analogs, which may undergo reduction .

Biological Activity

Ethyl 7-bromo-3,4-dihydro-4-oxoquinoline-3-carboxylate is a compound belonging to the quinolone class, which has gained attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Synthesis

This compound features a bromine substitution at the 7-position of the quinoline ring and an ethyl ester group at the carboxylate position. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing methods like cyclization and esterification to achieve the desired structure.

Quinolone derivatives, including this compound, exert their antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and repair in bacteria. By inhibiting these enzymes, quinolones prevent bacterial cell division and lead to cell death.

Efficacy Against Bacterial Strains

Several studies have documented the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 μg/ml
Escherichia coli0.1 μg/ml
Pseudomonas aeruginosa0.5 μg/ml

These results indicate that this compound exhibits potent antibacterial activity comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

Recent investigations have also highlighted the potential anticancer properties of quinolone derivatives. This compound has shown promise in inhibiting cancer cell proliferation by targeting topoisomerase II, a critical enzyme involved in DNA replication and transcription.

Case Studies

  • In Vitro Studies : A study demonstrated that this compound significantly inhibited the growth of T24 bladder cancer cells with an IC50 value of approximately 5 μM. The mechanism was attributed to cell cycle arrest in the S phase .
  • In Vivo Models : In animal models, treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects of this compound. Preliminary studies suggest that at therapeutic doses, the compound exhibits low toxicity; however, further comprehensive toxicological assessments are necessary to confirm its safety profile for clinical use.

Preparation Methods

Starting Materials and Key Intermediates

  • Quinoline-3-carboxylic acid derivatives serve as the primary scaffold.
  • Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine are used for selective bromination.
  • Ethanol or ethylating agents facilitate ester formation at the carboxylate position.

Synthetic Route Overview

A representative synthetic route is outlined below:

Step Reaction Type Reagents/Conditions Outcome
1 Formation of quinoline core Cyclization of appropriate aniline derivatives under acidic conditions Quinoline-3-carboxylic acid intermediate
2 Bromination Treatment with NBS or Br2 in solvent (e.g., acetic acid) at controlled temperature Selective bromination at 7-position
3 Esterification Reaction with ethanol in presence of acid catalyst (e.g., sulfuric acid) or via Fischer esterification Formation of ethyl ester at 3-carboxylate
4 Oxidation/Reduction control Mild oxidizing/reducing agents to maintain 3,4-dihydro-4-oxo structure Desired oxidation state preserved

Specific Example from Literature

Although direct detailed procedures for this exact compound are limited in public databases, analogous quinoline derivatives preparation methods can be adapted. For example, bromination of ethyl quinoline-3-carboxylate derivatives using NBS in acetic acid at 0-5°C yields selective 7-bromo substitution with minimal side reactions. Subsequent purification by recrystallization or chromatography affords the target compound with high purity.

Research Findings and Optimization

Reaction Conditions Impact

  • Temperature Control: Maintaining low temperatures during bromination prevents polybromination and degradation.
  • Solvent Choice: Acetic acid or dichloromethane are preferred solvents for selective bromination.
  • Catalyst Use: Acid catalysts improve esterification efficiency but require careful handling to avoid hydrolysis.

Yield and Purity

Method Step Typical Yield (%) Purity (%) (by HPLC) Notes
Quinoline core synthesis 75-85 >95 Dependent on starting material
Bromination 70-80 90-95 Selectivity critical
Esterification 80-90 >95 Fischer esterification preferred

Challenges and Solutions

  • Regioselectivity: Achieving selective bromination at the 7-position requires controlled reagent addition and temperature.
  • Side Reactions: Overbromination and ring degradation can be minimized by slow addition of brominating agent.
  • Purification: Use of column chromatography or recrystallization ensures removal of impurities and unreacted starting materials.

Summary Table of Preparation Parameters

Parameter Optimal Range/Condition Effect on Product
Brominating agent NBS or Br2 Selective bromination
Bromination temperature 0-5°C Minimizes side reactions
Solvent Acetic acid, dichloromethane Enhances selectivity
Esterification catalyst Sulfuric acid or p-toluenesulfonic acid Efficient ester formation
Reaction time 2-6 hours Complete conversion
Purification method Recrystallization, chromatography High purity product

Q & A

What are the optimal synthetic routes for Ethyl 7-bromo-3,4-dihydro-4-oxoquinoline-3-carboxylate, and how do reaction conditions influence yield?

Basic Research Question
The compound is synthesized via cyclization reactions starting from substituted aniline derivatives. A common approach involves the Gould-Jacobs reaction under microwave-assisted conditions using aluminum metal as a catalyst, which accelerates ring closure and improves regioselectivity . For brominated analogs, bromine substitution is typically introduced early in the synthesis to avoid side reactions. Key steps include:

  • Condensation : Reaction of 3-bromo-4-aminobenzoic acid derivatives with diethyl ethoxymethylenemalonate.
  • Cyclization : Acid- or base-mediated cyclization (e.g., polyphosphoric acid at 150–200°C) to form the quinoline core .
    Data Note : Yields range from 40–70%, with microwave synthesis reducing reaction time by 50% compared to conventional heating .

How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

Basic Research Question
X-ray crystallography is critical for confirming the planar quinoline core and bromine substitution pattern. SHELXL refines atomic positions and thermal parameters, while SHELXD solves phase problems via dual-space recycling. For this compound:

  • Key Parameters : Bond lengths (C-Br: ~1.90 Å) and dihedral angles (quinoline ring planarity: <5° deviation) .
  • Challenges : Bromine’s high electron density may cause absorption errors; empirical absorption corrections (SADABS) are recommended .

What methodological strategies address discrepancies in NMR data caused by ring puckering or tautomerism?

Advanced Research Question
The 3,4-dihydro-4-oxo moiety introduces conformational flexibility, leading to variable NMR signals. Strategies include:

  • Variable Temperature NMR : To identify tautomeric equilibria (e.g., keto-enol forms) by observing signal coalescence at elevated temperatures.
  • DFT Calculations : Compare experimental 1^1H/13^13C shifts with computed values for puckered vs. planar conformers .
  • Dynamic NMR : Analyze line broadening to estimate energy barriers for ring inversion (~10–15 kcal/mol for similar quinolines) .

How can researchers optimize the synthesis of fluoroquinolone intermediates from this compound, and what are common pitfalls?

Advanced Research Question
this compound serves as a precursor for fluorinated antibiotics. Key steps:

  • Bromine-Fluorine Exchange : Use KF/CuI in DMF at 120°C (yield: ~60%) .
  • Pitfalls :
    • Incomplete halogen exchange due to steric hindrance at C6.
    • Ester hydrolysis under basic conditions; controlled pH (<9) is critical .
      Data Contradiction : Some studies report CuI as essential for catalysis , while others achieve substitution via nucleophilic aromatic mechanisms without metals .

What role does the 7-bromo substituent play in biological activity, and how is this evaluated?

Advanced Research Question
The bromine atom enhances lipophilicity and influences target binding (e.g., DNA gyrase inhibition). Methodologies include:

  • SAR Studies : Compare IC50_{50} values against 7-H, 7-Cl, and 7-F analogs.
  • Molecular Docking : Analyze bromine’s van der Waals interactions with hydrophobic enzyme pockets (e.g., PDB: 1KZN) .
    Table: Comparative Activity Data
Substituent (C7)IC50_{50} (DNA Gyrase, μM)LogP
Br0.122.8
Cl0.252.5
H1.101.9
Data adapted from fluoroquinolone SAR studies .

How do solvent polarity and catalyst choice affect regioselectivity in downstream derivatization?

Advanced Research Question
The ester group at C3 is reactive toward nucleophiles (e.g., amines for amide formation). Key factors:

  • Solvent : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at C7 over C3.
  • Catalyst : Pd(PPh3_3)4_4 enables Suzuki coupling at C7 with aryl boronic acids, while leaving the ester intact .
    Contradiction Analysis : Microwave vs. thermal heating—microwave conditions reduce side-product formation (e.g., decarboxylation) by 30% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-bromo-3,4-dihydro-4-oxoquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-bromo-3,4-dihydro-4-oxoquinoline-3-carboxylate

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